molecular formula C12H11BrN2O2S B2397846 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 1479631-46-3

2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

Cat. No. B2397846
CAS RN: 1479631-46-3
M. Wt: 327.2
InChI Key: FLORTMOJHTYELG-UHFFFAOYSA-N
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Description

“2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While specific synthesis methods for “2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester” were not found, general methods for synthesizing 2-aminothiazole-4-carboxylate Schiff bases have been described . These methods involve the use of FTIR and NMR for characterization .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester” includes a thiazole ring, a bromophenyl group, and an ethyl ester group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is involved in the synthesis of various biologically active molecules. For instance, it has been used as a precursor in the synthesis of immunomodulatory and anticancer activities of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. These derivatives exhibit significant inhibitory effects on LPS-stimulated NO generation from Raw murine macrophage 264.7 and possess cytotoxicity against colon carcinoma cells (HCT-116) and hepatocellular carcinoma cells (Hep-G2) (Abdel-Aziz et al., 2009).

Applications in Material Science

The compound has also found applications in material science, particularly in the preparation of fluorescent materials. A study describes the synthesis of 2-furylthiazole-4-carboxylic acid methyl ester from biomass-derived heteroaromatic compounds and natural amino acids through cross-coupling reactions, leading to arylated furylthiazoles with strong photoluminescence. This process highlights the potential of such compounds in the development of new fluorescent materials for various applications (Tanaka et al., 2015).

Antimicrobial and Antiamoebic Activity

Further research into thiazole derivatives, including those related to 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester, has shown promising antimicrobial and antiamoebic activities. Thiazolo[3,2]pyridines containing the pyrazolyl moiety synthesized from related compounds have demonstrated significant antimicrobial properties (El-Emary et al., 2005). Moreover, ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates derived from similar processes have shown good in vitro antiamoebic activity against Acanthamoeba polyphaga, with one compound exhibiting activity comparable to chlorhexidine dihydrochloride, a commercial antiamoebic agent (Shirai et al., 2013).

properties

IUPAC Name

ethyl 2-(3-bromoanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORTMOJHTYELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

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